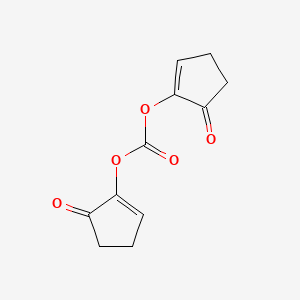
Bis(5-oxocyclopent-1-en-1-yl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(5-oxocyclopent-1-en-1-yl) carbonate is a chemical compound characterized by its unique structure, which includes two 5-oxocyclopent-1-en-1-yl groups linked by a carbonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-oxocyclopent-1-en-1-yl) carbonate typically involves the reaction of 5-oxocyclopent-1-en-1-yl derivatives with phosgene or its substitutes under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific protocol, but common solvents include dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Bis(5-oxocyclopent-1-en-1-yl) carbonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the formation of different cyclopentane derivatives.
Substitution: Nucleophilic substitution reactions can occur, leading to the replacement of one or more functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Bis(5-oxocyclopent-1-en-1-yl) carbonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which Bis(5-oxocyclopent-1-en-1-yl) carbonate exerts its effects involves its interaction with various molecular targets. The carbonate group can participate in reactions that modify the structure and function of other molecules, influencing pathways related to its applications in chemistry and biology.
Comparación Con Compuestos Similares
Similar Compounds
5-Oxocyclopent-1-en-1-yl boronic acid: Shares a similar cyclopentene structure but with a boronic acid group.
Ethyl 5-oxocyclopent-1-ene-1-heptanoate: Contains a similar cyclopentene ring but with different functional groups.
Uniqueness
Bis(5-oxocyclopent-1-en-1-yl) carbonate is unique due to its carbonate linkage, which imparts distinct reactivity and potential applications compared to similar compounds. This uniqueness makes it valuable for specific synthetic and industrial processes.
Propiedades
Número CAS |
685569-14-6 |
|---|---|
Fórmula molecular |
C11H10O5 |
Peso molecular |
222.19 g/mol |
Nombre IUPAC |
bis(5-oxocyclopenten-1-yl) carbonate |
InChI |
InChI=1S/C11H10O5/c12-7-3-1-5-9(7)15-11(14)16-10-6-2-4-8(10)13/h5-6H,1-4H2 |
Clave InChI |
GPNYJMIQXBTIBP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C(=C1)OC(=O)OC2=CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















